molecular formula C20H24ClN3O2S.C6H10O5<br>C26H34ClN3O7S B12743188 Einecs 285-891-6 CAS No. 85154-09-2

Einecs 285-891-6

Cat. No.: B12743188
CAS No.: 85154-09-2
M. Wt: 568.1 g/mol
InChI Key: BHQIKNHQBWVNFD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Einecs 285-891-6 involves the reaction of 2-(lactoyloxy)propionic acid with 2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]-1,N,N-trimethylethylamine in a 1:1 molar ratio. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product .

Chemical Reactions Analysis

Einecs 285-891-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Einecs 285-891-6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 285-891-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Einecs 285-891-6 can be compared with other similar compounds, such as:

    2-(lactoyloxy)propionic acid: Shares a similar lactoyloxy group but differs in its overall structure and properties.

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents and functionalities.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .

Properties

CAS No.

85154-09-2

Molecular Formula

C20H24ClN3O2S.C6H10O5
C26H34ClN3O7S

Molecular Weight

568.1 g/mol

IUPAC Name

1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-(2-hydroxypropanoyloxy)propanoic acid

InChI

InChI=1S/C20H24ClN3O2S.C6H10O5/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-3(7)6(10)11-4(2)5(8)9/h4-11,15H,12-14H2,1-3H3;3-4,7H,1-2H3,(H,8,9)

InChI Key

BHQIKNHQBWVNFD-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)OC(C)C(=O)O)O

Origin of Product

United States

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